molecular formula C13H18N2O6S B7884871 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate

2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate

Cat. No. B7884871
M. Wt: 330.36 g/mol
InChI Key: GSCQXFQEAWWOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate is a useful research compound. Its molecular formula is C13H18N2O6S and its molecular weight is 330.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate involves the reaction of 3,4-dihydroquinoline with chloroacetyl chloride to form 2-(chloroacetyl)-3,4-dihydroquinoline. This intermediate is then reacted with sodium sulfite to form 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine. The final step involves the reaction of this compound with oxalic acid to form the oxalate salt of the desired compound.

Starting Materials
3,4-dihydroquinoline, chloroacetyl chloride, sodium sulfite, ethylenediamine, oxalic acid

Reaction
3,4-dihydroquinoline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(chloroacetyl)-3,4-dihydroquinoline., The intermediate 2-(chloroacetyl)-3,4-dihydroquinoline is then reacted with sodium sulfite in the presence of a reducing agent such as sodium borohydride to form 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine., The final step involves the reaction of 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine with oxalic acid to form the oxalate salt of the desired compound, 2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate.

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.C2H2O4/c12-7-9-16(14,15)13-8-3-5-10-4-1-2-6-11(10)13;3-1(4)2(5)6/h1-2,4,6H,3,5,7-9,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCQXFQEAWWOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)ethanamine oxalate

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